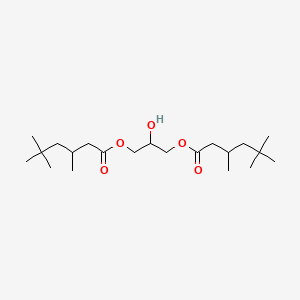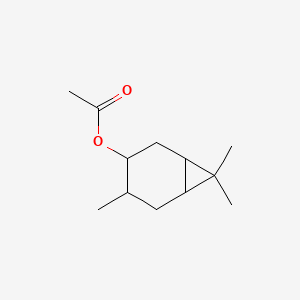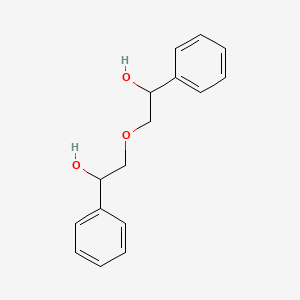
alpha,alpha'-(Oxybis(methylene))bisbenzyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha,alpha’-(Oxybis(methylene))bisbenzyl alcohol: is a chemical compound with the molecular formula C16H18O3 . It is characterized by the presence of two benzyl alcohol groups connected by an oxygen atom through methylene bridges. This compound is known for its unique structural properties, which include aromatic rings, hydroxyl groups, and an ether linkage .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha,alpha’-(Oxybis(methylene))bisbenzyl alcohol typically involves the reaction of benzyl alcohol with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a methylene bridge, linking two benzyl alcohol molecules via an ether bond. The reaction conditions often include a temperature range of 60-80°C and a reaction time of several hours .
Industrial Production Methods: In industrial settings, the production of alpha,alpha’-(Oxybis(methylene))bisbenzyl alcohol may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Alpha,alpha’-(Oxybis(methylene))bisbenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form benzyl ethers.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl ethers.
Substitution: Nitrobenzyl alcohol, halobenzyl alcohol.
Scientific Research Applications
Alpha,alpha’-(Oxybis(methylene))bisbenzyl alcohol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical reagent.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism by which alpha,alpha’-(Oxybis(methylene))bisbenzyl alcohol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The aromatic rings may also interact with hydrophobic pockets within proteins, affecting their function .
Comparison with Similar Compounds
Benzyl alcohol: Lacks the methylene bridge and ether linkage.
Phenoxyethanol: Contains an ether linkage but with a different aromatic structure.
Benzyl ether: Similar structure but without hydroxyl groups.
Uniqueness: Alpha,alpha’-(Oxybis(methylene))bisbenzyl alcohol is unique due to its combination of aromatic rings, hydroxyl groups, and an ether linkage, which confer distinct chemical and physical properties. This makes it a versatile compound in various applications .
Properties
CAS No. |
83072-49-5 |
|---|---|
Molecular Formula |
C16H18O3 |
Molecular Weight |
258.31 g/mol |
IUPAC Name |
2-(2-hydroxy-2-phenylethoxy)-1-phenylethanol |
InChI |
InChI=1S/C16H18O3/c17-15(13-7-3-1-4-8-13)11-19-12-16(18)14-9-5-2-6-10-14/h1-10,15-18H,11-12H2 |
InChI Key |
YUFBLWYGGOUMMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(COCC(C2=CC=CC=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


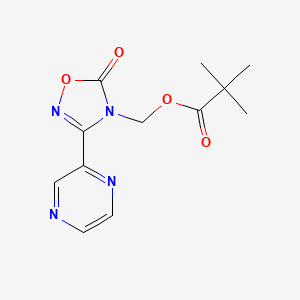
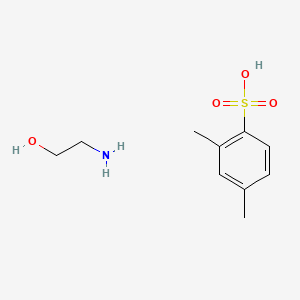
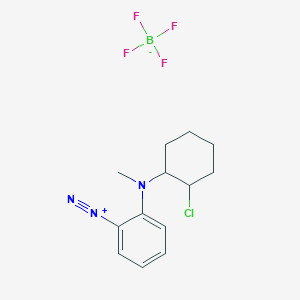
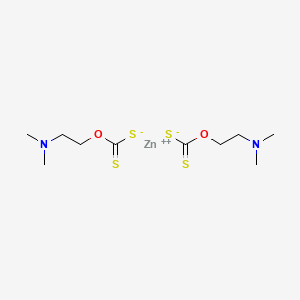

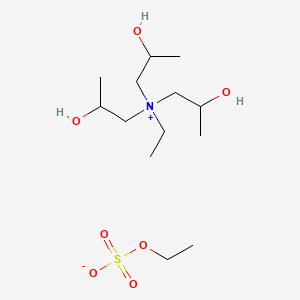
![8-Tert-butyl-2,3-dimethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B12677082.png)





